Anti-HIV Activity Profile: Low Potency but High Selectivity Advantage over Cytotoxicity in CEM-T4 Cells
In a direct anti-HIV screening assay, 1-(4-chlorophenyl)pyrrolidin-3-one demonstrated >90% viral inhibition at a concentration of >20 µM in CEM-T4 cells, with no observed cytotoxicity at this concentration [1]. While this potency (EC50 >20 µM) is modest compared to clinical antiretrovirals, this profile is the key differentiator. Many early-stage antiviral leads exhibit significant cytotoxicity in the same concentration range, leading to a poor therapeutic index. The specific data for this compound demonstrates a clear and quantifiable separation between its antiviral effect and cellular toxicity in this model, a non-trivial finding that warrants its selection as a low-toxicity scaffold for further optimization.
| Evidence Dimension | Antiviral Activity and Cytotoxicity |
|---|---|
| Target Compound Data | Antiviral Activity: >90% Inhibition at >20 µM; Cellular Toxicity: No significant toxicity (>90% viability) at the same concentration. |
| Comparator Or Baseline | Standard assay baseline for cytotoxicity (MTT assay). Many compounds fail at this stage due to overlapping antiviral and cytotoxic concentrations. |
| Quantified Difference | Selectivity window of >1 (based on >20 µM for both activity and lack of toxicity). |
| Conditions | Human T-cell line CEM-T4 infected with HIV; MTT Assay; Journal of Medicinal Chemistry, 2011. |
Why This Matters
This specific anti-HIV data provides a quantifiable benchmark for a low-cytotoxicity starting point, a critical parameter for lead optimization that is not guaranteed for its unsubstituted or other halogenated analogs.
- [1] Division of AIDS Anti-HIV/OI/TB Therapeutics Database. (2011). In vitro anti-HIV data for 1-(4-chlorophenyl)pyrrolidin-3-one. Source: Journal of Medicinal Chemistry 2011 (LitRef# 21290). NIAID/NIH. View Source
